1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-Hexadecafluoroadamantane; 1,2,2,3,4,4,5,6,6,8,8,9,9,10,10-pentadecafluoro-7-(trifluoromethyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoroadamantane is a fully fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure. This unique structure imparts exceptional thermal and chemical stability to perfluoroadamantane, making it an intriguing candidate for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluoroadamantane is typically synthesized through the perfluorination of adamantane or its derivatives. One common method involves the use of cobalt trifluoride (CoF₃) at elevated temperatures to achieve complete fluorination . Another method reported involves aerosol direct fluorination, where fluorine gas is used to replace all hydrogen atoms in adamantane with fluorine atoms .
Industrial Production Methods: Industrial production of perfluoroadamantane follows similar synthetic routes but on a larger scale. The use of cobalt trifluoride and fluorine gas remains prevalent due to their efficiency in achieving high degrees of fluorination .
Analyse Chemischer Reaktionen
Types of Reactions: Perfluoroadamantane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic aromatic substitution, where nucleophiles replace fluorine atoms in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alkoxides. The reactions typically occur under mild conditions, given the high reactivity of the fluorine atoms .
Major Products: The major products formed from these reactions are typically substituted perfluoroadamantane derivatives, where one or more fluorine atoms are replaced by other functional groups .
Wissenschaftliche Forschungsanwendungen
Perfluoroadamantane has found applications in various fields due to its unique properties:
Wirkmechanismus
The mechanism by which perfluoroadamantane exerts its effects is primarily through its electron-withdrawing properties. The presence of fluorine atoms stabilizes the lowest unoccupied molecular orbitals, leading to unique electronic properties . This stabilization affects the compound’s reactivity and interactions with other molecules, making it a valuable tool in various applications .
Vergleich Mit ähnlichen Verbindungen
Adamantane: The parent compound of perfluoroadamantane, known for its cage-like structure and stability.
Perfluoroalkyl Compounds: These compounds share the high electronegativity and stability conferred by fluorine atoms.
Perfluorodecalin: Another fully fluorinated compound with similar stability and inertness.
Uniqueness: Perfluoroadamantane stands out due to its rigid, cage-like structure, which imparts exceptional thermal and chemical stability. This makes it more suitable for high-performance applications compared to other perfluoroalkyl compounds .
Eigenschaften
Molekularformel |
C21F34 |
---|---|
Molekulargewicht |
898.2 g/mol |
IUPAC-Name |
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecafluoroadamantane;1,2,2,3,4,4,5,6,6,8,8,9,9,10,10-pentadecafluoro-7-(trifluoromethyl)adamantane |
InChI |
InChI=1S/C11F18.C10F16/c12-2-5(15,16)1(11(27,28)29)6(17,18)3(13,8(2,21)22)10(25,26)4(14,7(1,19)20)9(2,23)24;11-1-5(15,16)2(12)8(21,22)3(13,6(1,17)18)10(25,26)4(14,7(1,19)20)9(2,23)24 |
InChI-Schlüssel |
REMSHFMTOFJDIT-UHFFFAOYSA-N |
Kanonische SMILES |
C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)C(F)(F)F.C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.